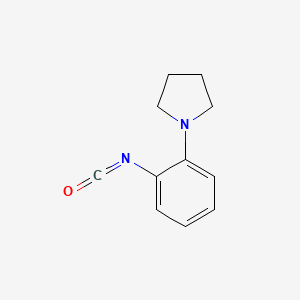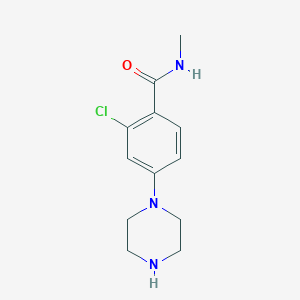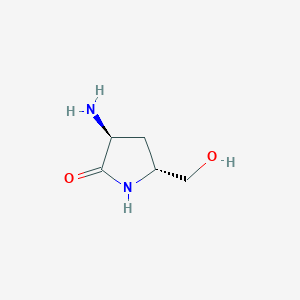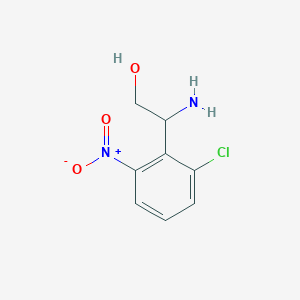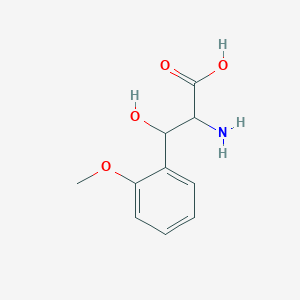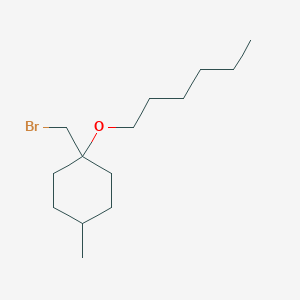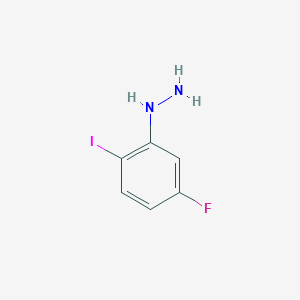
4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol is an organic compound with the molecular formula C12H15BrFNO. This compound is characterized by the presence of a piperidine ring substituted with a 2-bromo-4-fluorobenzyl group and a hydroxyl group at the 4-position of the piperidine ring . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Métodos De Preparación
The synthesis of 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The choice of reagents, catalysts, and solvents can be tailored to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of 4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparación Con Compuestos Similares
4-(2-Bromo-4-fluorobenzyl)piperidin-4-ol can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperidine: This compound lacks the bromine substituent and may have different chemical and biological properties.
4-(2-Chlorobenzyl)piperidin-4-ol: The chlorine substituent may result in different reactivity and biological activity compared to the bromine and fluorine substituents.
4-(2-Bromo-4-methylbenzyl)piperidin-4-ol: The presence of a methyl group instead of a fluorine atom can alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C12H15BrFNO |
|---|---|
Peso molecular |
288.16 g/mol |
Nombre IUPAC |
4-[(2-bromo-4-fluorophenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C12H15BrFNO/c13-11-7-10(14)2-1-9(11)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2 |
Clave InChI |
GVCRAQREWBCVFP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CC2=C(C=C(C=C2)F)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


